4-Bromo-2-ethoxyphenylboronic acid
CAS No.: 2096329-53-0
Cat. No.: VC4765694
Molecular Formula: C8H10BBrO3
Molecular Weight: 244.88
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2096329-53-0 |
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Molecular Formula | C8H10BBrO3 |
Molecular Weight | 244.88 |
IUPAC Name | (4-bromo-2-ethoxyphenyl)boronic acid |
Standard InChI | InChI=1S/C8H10BBrO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,11-12H,2H2,1H3 |
Standard InChI Key | NDXNHLXMUMYKTN-UHFFFAOYSA-N |
SMILES | B(C1=C(C=C(C=C1)Br)OCC)(O)O |
Introduction
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-bromo-2-ethoxyphenylboronic acid typically follows a Grignard reagent-mediated boronation process, analogous to methods described for structurally similar compounds . Key steps include:
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Grignard Reagent Formation: Reaction of 4-bromo-2-ethoxybromobenzene with magnesium in tetrahydrofuran (THF) under inert conditions.
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Boronation: Quenching the Grignard reagent with trimethyl borate (B(OCH₃)₃) to form the boronic ester intermediate.
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Hydrolysis: Acidic hydrolysis of the ester to yield the boronic acid .
Critical Parameters:
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Lithium Salts: Optimal yields are achieved with LiCl in a 1.2:1 molar ratio relative to the aryl halide .
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Temperature: Reactions are conducted at THF’s boiling point (~66°C) to enhance reactivity .
Challenges in Synthesis
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Instability: Like many arylboronic acids, this compound may form boroxine trimers upon dehydration, necessitating storage under anhydrous conditions .
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Purification: Recrystallization from methanol/water mixtures improves purity but requires careful control to avoid decomposition .
Physical and Chemical Properties
Structural and Spectroscopic Data
Reactivity and Stability
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Suzuki Coupling: The boronic acid group enables cross-coupling with aryl halides, forming biaryl structures essential in drug discovery .
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Ethoxy Group Effects: The electron-donating ethoxy substituent enhances stability but may reduce electrophilicity at the boron center compared to non-substituted analogs .
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Hygroscopicity: Prone to moisture absorption, requiring storage in sealed containers under inert gas .
Applications in Pharmaceutical and Materials Chemistry
Pharmaceutical Intermediates
4-Bromo-2-ethoxyphenylboronic acid is a key building block in synthesizing PDE4 inhibitors, as evidenced by patent WO2020070651A1 . These inhibitors target inflammatory diseases such as COPD and psoriasis. For example:
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Lead Optimization: The compound’s boronic acid group facilitates late-stage functionalization of drug candidates via Suzuki-Miyaura coupling .
Materials Science
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